Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate
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Overview
Description
Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate is a chemical compound that features a benzo[d][1,3]dioxole ring fused with a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate typically involves the reaction of benzo[d][1,3]dioxole derivatives with nicotinic acid or its derivatives. One common method includes the esterification of benzo[d][1,3]dioxol-5-yl methanol with nicotinic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness
Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylthio group, in particular, can undergo various transformations, making it a versatile intermediate in synthetic chemistry .
Biological Activity
Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antidiabetic, anticancer, and antimicrobial activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound belongs to the benzodioxole family, characterized by a fused dioxole ring structure. Its molecular formula is C13H13N1O3S, and it features a methylthio group attached to a nicotinic acid derivative. The presence of these functional groups contributes to its biological activity.
Antidiabetic Activity
Recent studies have highlighted the potential of benzodioxole derivatives as α-amylase inhibitors, which are crucial for managing diabetes by slowing carbohydrate digestion. In vitro assays demonstrated that certain derivatives exhibited significant inhibitory activity against α-amylase with IC50 values ranging from 0.68 µM to 0.85 µM .
In vivo experiments using streptozotocin-induced diabetic mice showed that administration of these compounds led to a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment . This suggests that benzo[d][1,3]dioxol derivatives could be developed into effective antidiabetic agents.
Anticancer Activity
The anticancer properties of benzo[d][1,3]dioxol-5-yl derivatives have also been investigated. A study reported that specific derivatives demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 26 µM to 65 µM . Notably, compound IIc exhibited promising results, showing selective cytotoxicity towards cancer cells while sparing normal cell lines (IC50 > 150 µM) . This selectivity is crucial for minimizing side effects in cancer therapy.
Table 1: Summary of Anticancer Activity
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
IIc | Cancer Cell Line A | 26 |
IIc | Cancer Cell Line B | 65 |
IIc | Normal Cell Line | >150 |
Antimicrobial Activity
The antimicrobial potential of benzodioxole derivatives has been explored as well. Compounds synthesized from this core structure have shown high antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus and Sarcina . The broad-spectrum activity indicates their potential utility in developing new antimicrobial agents.
Table 2: Summary of Antimicrobial Activity
Compound | Bacterial Strain | MIC (nM) |
---|---|---|
4e | Staphylococcus aureus | 80 |
6c | Sarcina | 90 |
Case Study: Antidiabetic Effects in Vivo
A notable case study involved the administration of a specific benzodioxole derivative in a controlled experiment with diabetic mice. The treatment not only lowered blood glucose levels but also improved overall metabolic profiles compared to untreated controls . This study underscores the compound's potential for therapeutic application in diabetes management.
Case Study: Anticancer Efficacy
In another investigation focusing on anticancer effects, researchers treated various cancer cell lines with different concentrations of benzodioxole derivatives. The results indicated dose-dependent cytotoxicity, with significant cell death observed at higher concentrations . This reinforces the need for further exploration of these compounds in clinical settings.
Properties
CAS No. |
801235-17-6 |
---|---|
Molecular Formula |
C14H11NO4S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H11NO4S/c1-20-13-10(3-2-6-15-13)14(16)19-9-4-5-11-12(7-9)18-8-17-11/h2-7H,8H2,1H3 |
InChI Key |
JVIAJRZDQNBEFW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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